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molecular formula C11H13BrO B8364291 2-Bromomethyl-4-phenyltetrahydrofuran

2-Bromomethyl-4-phenyltetrahydrofuran

Cat. No. B8364291
M. Wt: 241.12 g/mol
InChI Key: VMZYLZHFKFJQKP-UHFFFAOYSA-N
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Patent
US04414216

Procedure details

N-Bromosuccinimide (1.78 g) is added to a stirred solution of 1.6 g of 2-phenyl-4-penten-1-ol in 15 ml of chloroform at room temperature. The resulting mixture is stirred at room temperature for 3 hours. The reaction mixture is then poured into 10 ml of water. The chloroform layer is separated and dried over magnesium sulfate, and the solvent is distilled off under reduced pressure. The residue is purified by column chromatography on silica gel with chloroform eluant to give 1.67 g of 2-(bromomethyl)-4-phenyltetrahydrofuran as colorless oil.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[C:9]1([CH:15]([CH2:18][CH:19]=[CH2:20])[CH2:16][OH:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O>C(Cl)(Cl)Cl>[Br:1][CH2:20][CH:19]1[CH2:18][CH:15]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:16][O:17]1

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CO)CC=C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The chloroform layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel with chloroform eluant

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC1OCC(C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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